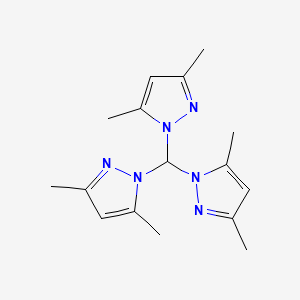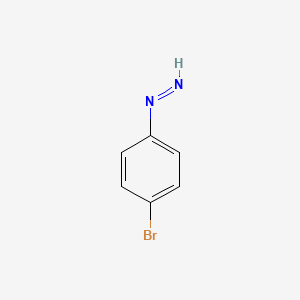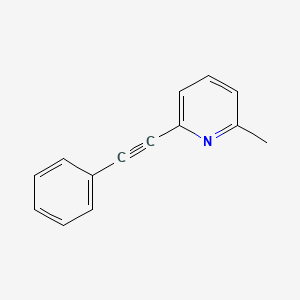
MPEP
説明
2-methyl-6-(phenylethynyl)pyridine is a methylpyridine that coinsists of 2-methylp[yridine bearing an additional phenylethynyl group at position 6. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It is a member of methylpyridines and an acetylenic compound. It is a conjugate base of a 2-methyl-6-(phenylethynyl)pyridinium(1+). It derives from a hydride of an acetylene.
科学的研究の応用
神経薬理学:mGlu5受容体の調節
MPEPは、メタボトロピックグルタミン酸受容体5(mGlu5)の負のアロステリックモジュレーターとしての役割で広く認識されています。mGlu5アロステリック部位における結合を定量化する質量分析結合アッセイの開発に使用されてきました。 この方法論は、mGlu5を標的とする化合物の薬理学的特性を理解するために不可欠であり、神経疾患の治療に影響を与えます .
太陽光発電研究:有機太陽電池
太陽光発電研究の分野では、this compoundベースの有機材料が太陽電池での潜在的な用途について調査されてきました。この化合物のπ共役分子構造により、太陽光を吸収して電気エネルギーに変換するのに適しています。 研究では、this compound誘導体の構造とそれらの電子特性の関係に焦点を当てており、これは有機太陽電池の効率に不可欠です .
創薬:結合動力学解析
質量分析を使用して、this compoundの標的受容体への結合動力学を分析できます。これは、従来のラジオリガンドまたは蛍光結合アッセイに対するラベルフリーの代替手段を提供します。 このアプローチは、創薬プロジェクトに、生理学的により関連性の高い条件を提供し、薬物と受容体の相互作用を慎重に考慮するのに役立ちます .
材料科学:電子特性分析
This compoundとその誘導体は、オプトエレクトロニクスデバイスに関連する電子特性を分析するために材料科学で使用されます。 これらの化合物におけるHOMOとLUMOのエネルギー準位の制御は、有機エレクトロニクスにおける低バンドギャップ材料などの用途に不可欠です .
医学研究:抗うつ作用と不安解消作用
This compoundは、抗うつ作用と不安解消作用に関して前臨床試験で有望な結果を示しています。 mGlu5受容体との相互作用により、気分障害の治療法の開発に潜在的な用途が示唆されています .
依存症研究:モルヒネ離脱症状
研究により、this compoundはモルヒネ離脱症状を軽減することが示されており、依存症研究における興味深い化合物となっています。 神経伝達物質システムを調節する能力は、薬物乱用の治療法の開発に貢献する可能性があります .
安全性と環境への影響:ラジオリガンドアッセイの代替手段
This compoundを使用した質量分析結合アッセイの開発により、ラジオリガンドアッセイに対するより安全で環境に優しい代替手段が提供されます。 これにより、放射性物質の必要性が減り、安全対策、特殊なラボ要件、および廃棄物処理に関する懸念に対処できます .
化学物理学:リガンド-標的相互作用研究
This compoundの化学物理学における役割は、創薬に不可欠なリガンド-標的相互作用の研究を含みます。 この化合物のmGluR5への選択的拮抗作用により、受容体ダイナミクスを調べ、標的療法を開発することができます .
生化学分析
Biochemical Properties
2-Methyl-6-(phenylethynyl)pyridine acts primarily as a non-competitive antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neural processes, including synaptic plasticity and excitotoxicity. By inhibiting mGluR5, 2-Methyl-6-(phenylethynyl)pyridine reduces the receptor’s activity, which can lead to decreased neuronal excitability and protection against excitotoxic damage .
Additionally, 2-Methyl-6-(phenylethynyl)pyridine has been shown to interact with other biomolecules, such as the N-methyl-D-aspartate (NMDA) receptor, where it acts as a weak antagonist. This interaction further contributes to its neuroprotective properties . The compound also acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), enhancing its activity .
Cellular Effects
2-Methyl-6-(phenylethynyl)pyridine has been observed to exert various effects on cellular processes. In neuronal cells, it has been shown to reduce excitotoxicity by inhibiting mGluR5 and NMDA receptors, leading to decreased calcium influx and reduced oxidative stress . This compound also influences cell signaling pathways, such as the phosphoinositide hydrolysis pathway, by inhibiting mGluR5-mediated signaling .
In microglial cells, 2-Methyl-6-(phenylethynyl)pyridine has been found to induce cellular stress and increase the production of inflammatory mediators, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS). This effect is mediated through a pertussis toxin-sensitive Gi-protein pathway, leading to the activation of phospholipase C and subsequent calcium release from the endoplasmic reticulum .
Molecular Mechanism
The primary mechanism of action of 2-Methyl-6-(phenylethynyl)pyridine involves its antagonistic effect on mGluR5. By binding to an allosteric site on the receptor, the compound inhibits the receptor’s activity without directly competing with the endogenous ligand, glutamate . This inhibition leads to a decrease in downstream signaling events, such as phosphoinositide hydrolysis and calcium influx .
Furthermore, 2-Methyl-6-(phenylethynyl)pyridine’s interaction with NMDA receptors and its positive allosteric modulation of mGluR4 contribute to its overall effects on neuronal excitability and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(phenylethynyl)pyridine have been observed to change over time. The compound has been shown to produce neuroprotective effects following acute brain injury in animal studies
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic and antidepressant effects . At higher doses, it can induce adverse effects, such as increased oxidative stress and inflammation in microglial cells . The threshold for these effects varies depending on the specific animal model and experimental conditions.
Metabolic Pathways
2-Methyl-6-(phenylethynyl)pyridine is involved in several metabolic pathways, primarily through its interactions with mGluR5 and NMDA receptors . The compound’s metabolism and clearance are influenced by various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation and elimination
Transport and Distribution
Within cells and tissues, 2-Methyl-6-(phenylethynyl)pyridine is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of the compound in specific tissues and cellular compartments are influenced by these interactions.
Subcellular Localization
The subcellular localization of 2-Methyl-6-(phenylethynyl)pyridine is primarily within neuronal cells, where it exerts its effects on mGluR5 and NMDA receptors . The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum
特性
IUPAC Name |
2-methyl-6-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKHUASLBMWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042564 | |
| Record name | 6-methyl-2-(phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96206-92-7 | |
| Record name | MPEP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPEP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methyl-2-(phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


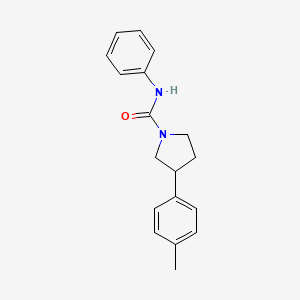


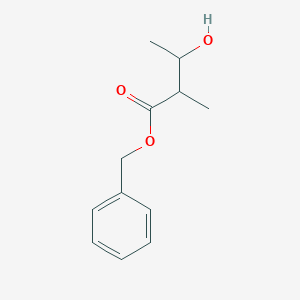
![N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1228921.png)
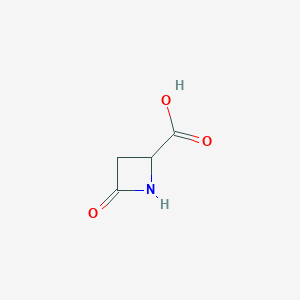
![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)
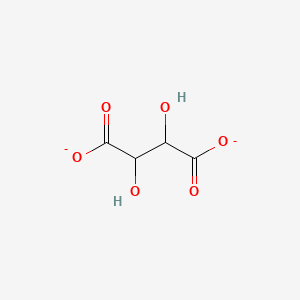
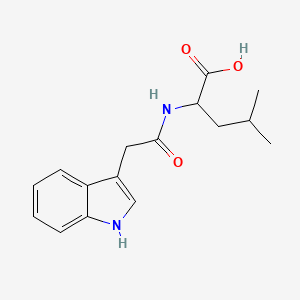
![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)
![2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228931.png)
![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)
